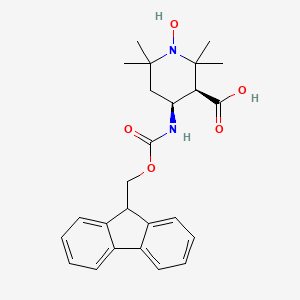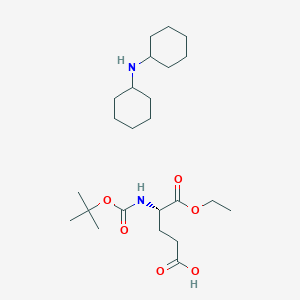
Boc-Glu-OEt DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of L-glutamic acid and is often utilized in peptide synthesis due to its protective group properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu-OEt DCHA involves the protection of the amino group of L-glutamic acid with a t-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with ethanol to form the ethyl ester. The final product is obtained by reacting the protected amino acid with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Glu-OEt DCHA undergoes several types of chemical reactions, including:
Hydrolysis: The ester and Boc groups can be hydrolyzed under acidic or basic conditions.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Various reagents depending on the desired substitution, such as trifluoroacetic acid for Boc removal.
Oxidation and Reduction: Specific oxidizing or reducing agents as required.
Major Products Formed
Hydrolysis: L-glutamic acid and ethanol.
Substitution: Various substituted derivatives of L-glutamic acid.
Applications De Recherche Scientifique
Boc-Glu-OEt DCHA has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protective group for amino acids.
Biology: Utilized in the study of protein structure and function.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of Boc-Glu-OEt DCHA primarily involves its role as a protective group in peptide synthesis. The Boc group protects the amino group of L-glutamic acid, preventing unwanted reactions during peptide chain elongation. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Glu-OH: Similar protective group but without the ethyl ester.
Boc-Glu-OMe: Methyl ester instead of ethyl ester.
Boc-Asp-OEt: Similar structure but with aspartic acid instead of glutamic acid.
Uniqueness
Boc-Glu-OEt DCHA is unique due to its combination of the Boc protective group, ethyl ester, and dicyclohexylammonium salt. This combination provides enhanced stability, solubility, and versatility in chemical reactions compared to similar compounds.
Propriétés
Formule moléculaire |
C24H44N2O6 |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(4S)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |
Clé InChI |
RHCHRIKJRZWBBJ-QRPNPIFTSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


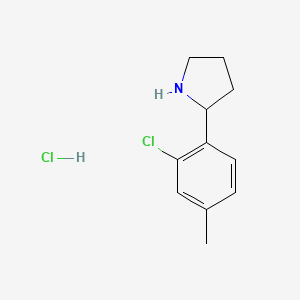
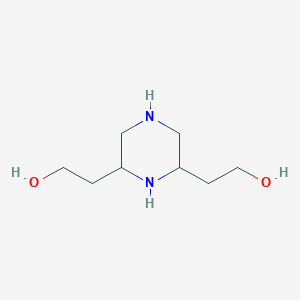
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
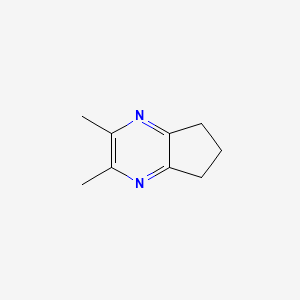
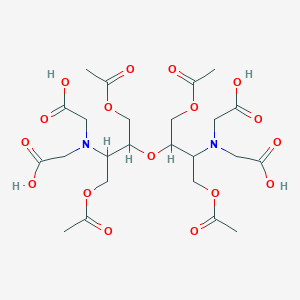
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)

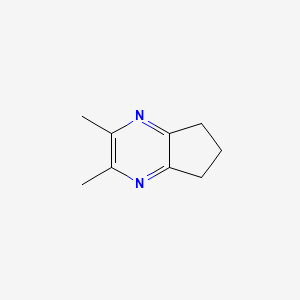
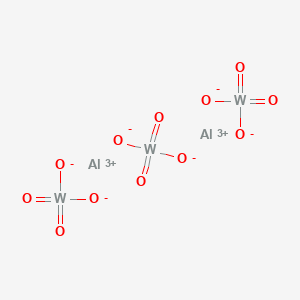
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
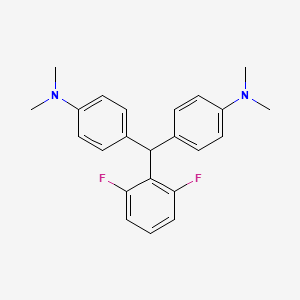
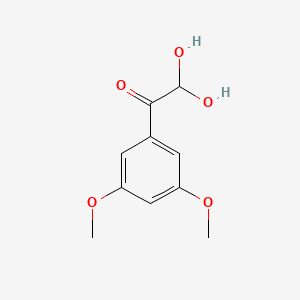
![7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
